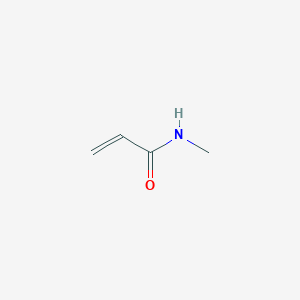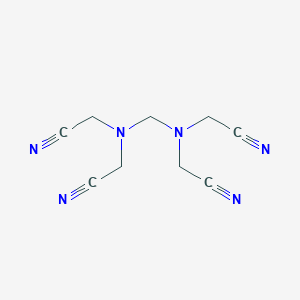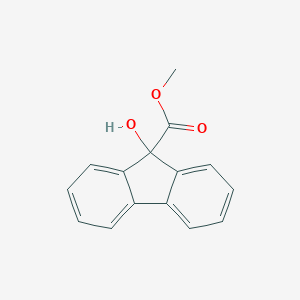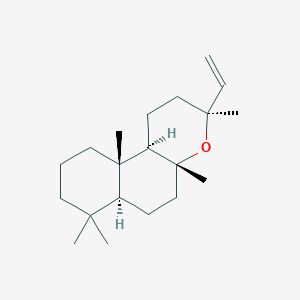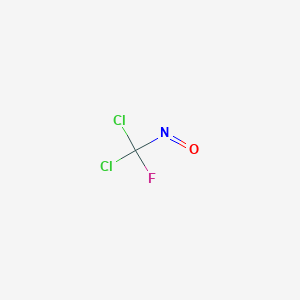
Methane, dichlorofluoronitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, dichlorofluoronitroso- (CF2ClNO) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. The compound is synthesized through a complex process that involves several steps.
Mécanisme D'action
Methane, dichlorofluoronitroso- is a highly reactive molecule that can react with a variety of functional groups in proteins. It can react with thiol groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues. The reaction of Methane, dichlorofluoronitroso- with these functional groups can lead to the formation of adducts, which can alter the structure and function of proteins.
Effets Biochimiques Et Physiologiques
Methane, dichlorofluoronitroso- has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and ion channels. It can also induce protein modifications, such as nitrosylation and oxidation. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methane, dichlorofluoronitroso- has several advantages for use in lab experiments. It is a highly reactive molecule that can react with a variety of functional groups in proteins. It is also a stable compound that can be stored for long periods of time. However, Methane, dichlorofluoronitroso- has some limitations. It is a toxic compound that can be harmful to humans and animals. It is also a volatile compound that can be difficult to handle.
Orientations Futures
There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research. One direction is the use of Methane, dichlorofluoronitroso- as a tool for studying protein-protein interactions. Methane, dichlorofluoronitroso- can be used to selectively modify specific amino acid residues in proteins, which can be used to study protein-protein interactions. Another direction is the use of Methane, dichlorofluoronitroso- in the development of new drugs. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, methane, dichlorofluoronitroso- (Methane, dichlorofluoronitroso-) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. Methane, dichlorofluoronitroso- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research, including the study of protein-protein interactions and the development of new drugs.
Méthodes De Synthèse
The synthesis of Methane, dichlorofluoronitroso- is a complex process that involves several steps. The first step is the synthesis of dichlorofluoromethane (CF2Cl2) through the reaction of chloroform (CHCl3) and hydrogen fluoride (HF). The second step involves the reaction of CF2Cl2 with nitrous oxide (N2O) to form Methane, dichlorofluoronitroso-. The reaction is carried out under high pressure and temperature conditions.
Applications De Recherche Scientifique
Methane, dichlorofluoronitroso- has been used in scientific research as a tool for studying various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Methane, dichlorofluoronitroso- is also used as a probe to study the structure and function of proteins.
Propriétés
Numéro CAS |
1495-28-9 |
|---|---|
Nom du produit |
Methane, dichlorofluoronitroso- |
Formule moléculaire |
CCl2FNO |
Poids moléculaire |
131.92 g/mol |
Nom IUPAC |
dichloro-fluoro-nitrosomethane |
InChI |
InChI=1S/CCl2FNO/c2-1(3,4)5-6 |
Clé InChI |
LRVFUYBONDNIOA-UHFFFAOYSA-N |
SMILES |
C(N=O)(F)(Cl)Cl |
SMILES canonique |
C(N=O)(F)(Cl)Cl |
Autres numéros CAS |
1495-28-9 |
Synonymes |
Dichlorofluoronitrosomethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



